2,5-Difluorobenzoyl chloride

Catalog No.
S708945
CAS No.
35730-09-7
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorobenzoyl chloride

CAS Number

35730-09-7

Product Name

2,5-Difluorobenzoyl chloride

IUPAC Name

2,5-difluorobenzoyl chloride

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3H

InChI Key

RLRUKKDFNWXXRT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)Cl)F

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)Cl)F

Acylating Agent

  • Synthesis of Esters: 2,5-Difluorobenzoyl chloride functions as an acylating agent, reacting with alcohols to form esters. This reaction allows the incorporation of the 2,5-difluorobenzoyl group into diverse molecules, often leading to compounds with unique properties. For example, it has been used in the synthesis of ethyl 4-(2′,5′-difluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (JJ78:1) [].
  • Thiohydrazide Formation: Similar to ester formation, 2,5-difluorobenzoyl chloride can react with hydrazides to form thiohydrazides []. These compounds hold potential applications in various fields, including medicinal chemistry and material science.

Potential for Drug Discovery

  • Kinesin Spindle Protein (KSP) Inhibitors: Studies have explored the use of 2,5-difluorobenzoyl chloride in the synthesis of spiro-fused thiadiazoline inhibitors of KSP []. KSP plays a crucial role in cell division, and its inhibition holds promise for developing novel cancer therapies.

Molecular Structure Analysis

The key feature of 2,5-Difluorobenzoyl chloride is its molecular structure. It consists of a benzene ring with fluorine atoms at the 2nd and 5th positions, attached to a carbonyl group (C=O) which is further connected to a chlorine atom (Cl) []. This structure gives rise to several notable aspects:

  • Electron-withdrawing Fluorine atoms: The presence of fluorine atoms on the benzene ring withdraws electron density from the carbonyl group. This makes the carbonyl carbon more electrophilic, increasing its reactivity in reactions like nucleophilic acyl substitution.
  • Aromatic character: The presence of the benzene ring grants the molecule aromatic character, making it stable and relatively unreactive towards many common reagents.

Chemical Reactions Analysis

2,5-Difluorobenzoyl chloride is a valuable reagent in organic synthesis due to its reactivity as an acyl chloride. Here are some notable reactions:

  • Nucleophilic Acyl Substitution: This is the primary application of 2,5-Difluorobenzoyl chloride. It reacts with various nucleophiles (Nu) to form substituted amides, esters, or other derivatives. A general example is shown below:
F2C6H3COCl  + NuH  ->  F2C6H3CONHNu  + HCl(2,5-Difluorobenzoyl chloride)  (Nucleophile)  (N-Substituted Difluorobenzamide)  (Hydrochloric acid)
  • Hydrolysis: 2,5-Difluorobenzoyl chloride readily reacts with water to form 2,5-difluorobenzoic acid and hydrochloric acid [].
F2C6H3COCl + H2O -> F2C6H3COOH + HCl

Physical And Chemical Properties Analysis

  • Melting Point: Not readily available in scientific literature.
  • Boiling Point: Not readily available in scientific literature.
  • Solubility: Likely soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran due to its nonpolar aromatic character and the presence of the chlorine atom [].
  • Stability: Prone to hydrolysis in the presence of moisture [].

Mechanism of Action (Not Applicable)

2,5-Difluorobenzoyl chloride is not directly involved in biological systems and does not have a specific mechanism of action.

2,5-Difluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns and eye damage upon contact [].

  • Toxicity: Data on specific toxicity is limited, but due to its corrosive nature, it is likely to be harmful if inhaled, ingested, or absorbed through the skin.
  • Flammability: Likely flammable based on the presence of the aromatic ring.
  • Reactivity: Reacts readily with water and alcohols, releasing hydrochloric acid fumes [].

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling 2,5-Difluorobenzoyl chloride.
  • Work in a well-ventilated fume hood.
  • Handle with care to avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from moisture and incompatible chemicals.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (89.58%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

35730-09-7

Wikipedia

2,5-Difluorobenzoyl chloride

Dates

Modify: 2023-08-15

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